molecular formula C10H11BrO3 B1313145 Methyl 3-(2-bromoethoxy)benzoate CAS No. 59516-96-0

Methyl 3-(2-bromoethoxy)benzoate

Cat. No.: B1313145
CAS No.: 59516-96-0
M. Wt: 259.1 g/mol
InChI Key: CGGLKWTURIUCMN-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3. It is a benzoate ester derivative, characterized by the presence of a bromoethoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-bromoethoxy)benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Methyl 3-hydroxybenzoate+2-bromoethanolK2CO3,acetoneMethyl 3-(2-bromoethoxy)benzoate\text{Methyl 3-hydroxybenzoate} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} Methyl 3-hydroxybenzoate+2-bromoethanolK2​CO3​,acetone​Methyl 3-(2-bromoethoxy)benzoate

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoate esters.

    Reduction: Formation of methyl 3-(2-hydroxyethoxy)benzoate.

    Hydrolysis: Formation of 3-(2-bromoethoxy)benzoic acid.

Scientific Research Applications

Methyl 3-(2-bromoethoxy)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-bromoethoxy)benzoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the generation of substituted products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloroethoxy)benzoate
  • Methyl 3-(2-fluoroethoxy)benzoate
  • Methyl 3-(2-iodoethoxy)benzoate

Uniqueness

Methyl 3-(2-bromoethoxy)benzoate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. Additionally, the bromoethoxy group can participate in specific interactions that are not possible with other halogenated analogs.

Properties

IUPAC Name

methyl 3-(2-bromoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLKWTURIUCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440826
Record name Methyl 3-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59516-96-0
Record name Methyl 3-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2-bromoethoxy)benzoate
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Synthesis routes and methods I

Procedure details

A solution of 1,2-dibromoethane (15.4 g, TCI) in acetone (50 ml) was added with potassium carbonate (13.6 g), and added dropwise with a solution of methyl 3-hydroxybenzoate (5.0 g, TCI) in acetone (20 ml), and then the mixture was refluxed for 24 hours by heating. The insoluble solid was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (Flash, hexane:ethyl acetate=3:1) to obtain the title compound (Intermediate id-01, 3.18 g).
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15.4 g
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13.6 g
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50 mL
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5 g
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20 mL
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Synthesis routes and methods II

Procedure details

A flask is charged with 3-hydroxybenzoic acid methyl ester (2.54 g, 16.0 mmol) and acetone (50 mL). 1,2-Dibromo-ethane (5.69 mL, 66.0 mmol) and potassium carbonate (2.76 g, 19.0 mmol) are added and the mixture is refluxed for 24 h. The reaction mixture is then cooled to room temperature. The solids are filtered off and the filtrate concentrated in vacuo. The residue is purified by silica gel flash chromatography (heptane-ethyl acetate, 3:1) to afford 3-(2-bromo-ethoxy)-benzoic acid methyl ester as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.66 (t, J=6.2 Hz, 2H), 3.93 (s, 3H), 4.35 (t, J=6.2 Hz, 2H), 7.14 (m, 1H) 7.37 (m, 1H) 7.57 (m, 1H) 7.68 (m, 1H).
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2.54 g
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50 mL
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solvent
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5.69 mL
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2.76 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-hydroxybenzoate (2.00 g, 13.1 mmol) in acetone (50 ml) were added potassium carbonate (3.18 g, 23.0 mmol) and 1,2-dibromoethane (6.4 ml, 74.1 mmol) and the mixture was stirred at 85° C. for 24 hours. After cooling, the resultant was concentrated under reduced pressure. To the residue was added 75 ml of water and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution, water and saturated brine in this order, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 1.79 g (6.9 mmol) of the titled compound as an yellow oil. Yield: 53%.
Quantity
2 g
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Reaction Step One
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3.18 g
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reactant
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6.4 mL
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reactant
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50 mL
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solvent
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Yield
53%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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